![molecular formula C5H6N4O2 B585574 5-Formylamino-1H-pyrazole-4-carboxamide CAS No. 22407-20-1](/img/structure/B585574.png)
5-Formylamino-1H-pyrazole-4-carboxamide
Overview
Description
5-Formylamino-1H-pyrazole-4-carboxamide is a chemical compound used in diverse scientific research . Its applications range from drug development to material synthesis, making it an indispensable tool for innovation.
Synthesis Analysis
A series of novel pyrazole-4-carboxamides, including 5-Formylamino-1H-pyrazole-4-carboxamide, were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular formula of 5-Formylamino-1H-pyrazole-4-carboxamide is C5H6N4O2 . The molecular weight is 154.13 g/mol . The IUPAC name is 5-formamido-1H-pyrazole-4-carboxamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Formylamino-1H-pyrazole-4-carboxamide include a molecular weight of 154.13 g/mol, XLogP3-AA of -0.8, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, rotatable bond count of 2, exact mass of 154.04907545 g/mol, monoisotopic mass of 154.04907545 g/mol, topological polar surface area of 101 Ų, heavy atom count of 11, formal charge of 0, and complexity of 172 .Scientific Research Applications
Oncology: FGFR Inhibitors
5-Formylamino-1H-pyrazole-4-carboxamide: derivatives have been synthesized as novel pan-FGFR covalent inhibitors . These compounds target both wild-type and gatekeeper mutants of FGFRs, which are implicated in various cancers. The derivatives exhibit nanomolar activities against different FGFR isoforms and certain lung and gastric cancer cell lines, showing promise for anticancer drug development .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound serves as a crucial building block for creating inhibitors that can modulate enzyme activity. This has significant implications for understanding disease mechanisms and developing therapeutic strategies .
Pharmacology: Drug Development
The compound’s derivatives are used in pharmacology for the development of drugs that can interact with specific biological targets. Their role in the synthesis of pan-FGFR inhibitors is a testament to their utility in creating more effective and targeted therapies .
Medicinal Chemistry: Structure-Based Drug Design
Medicinal chemistry utilizes 5-Formylamino-1H-pyrazole-4-carboxamide in structure-based drug design. Its derivatives have been used to create compounds that irreversibly bind to FGFR1, providing insights into the design of new anticancer drugs .
Chemical Synthesis: Building Blocks
This compound is employed as a versatile building block in chemical synthesis. It is used to construct complex molecules, including those with potential pharmaceutical applications .
Molecular Biology: Molecular Probes
In molecular biology, 5-Formylamino-1H-pyrazole-4-carboxamide can be used to create molecular probes that help in studying biological processes at the molecular level. These probes can be used to visualize or quantify the presence of specific molecules within cells or tissues .
properties
IUPAC Name |
5-formamido-1H-pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVXRGIJTKYXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176941 | |
Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylamino-1H-pyrazole-4-carboxamide | |
CAS RN |
22407-20-1 | |
Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0204JQL303 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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